molecular formula C9H17BrO B13324003 1-Bromo-2-(propan-2-yloxy)cyclohexane

1-Bromo-2-(propan-2-yloxy)cyclohexane

Cat. No.: B13324003
M. Wt: 221.13 g/mol
InChI Key: BQYQMZDHWBKRGL-UHFFFAOYSA-N
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Description

1-Bromo-2-(propan-2-yloxy)cyclohexane is an organic compound with the molecular formula C9H17BrO. It is a brominated cyclohexane derivative where a bromine atom is attached to the first carbon of the cyclohexane ring, and a propan-2-yloxy group is attached to the second carbon. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(propan-2-yloxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-(propan-2-yloxy)cyclohexane. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient separation and purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(propan-2-yloxy)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-(propan-2-yloxy)cyclohexanol or 2-(propan-2-yloxy)cyclohexylamine.

    Elimination: Formation of 1-(propan-2-yloxy)cyclohexene.

    Oxidation: Formation of 2-(propan-2-yloxy)cyclohexanone.

    Reduction: Formation of 2-(propan-2-yloxy)cyclohexanol.

Scientific Research Applications

1-Bromo-2-(propan-2-yloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized cyclohexane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(propan-2-yloxy)cyclohexane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through an S_N1 or S_N2 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(propan-2-yloxy)cyclohexane is unique due to the presence of the propan-2-yloxy group, which imparts specific steric and electronic properties to the molecule. This affects its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-bromo-2-propan-2-yloxycyclohexane

InChI

InChI=1S/C9H17BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6H2,1-2H3

InChI Key

BQYQMZDHWBKRGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCCCC1Br

Origin of Product

United States

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